N-(3-methoxyphenyl)-1-(4-(2-(3-methoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide

Description

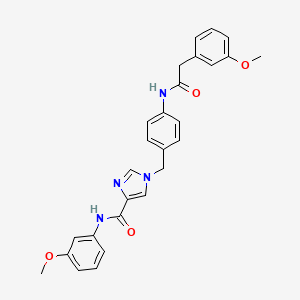

This compound features an imidazole core substituted with a 3-methoxyphenylacetamido-benzyl group at position 1 and a 3-methoxyphenylcarboxamide at position 2. Its structural complexity arises from dual methoxyphenyl moieties linked via acetamido and benzyl groups, which may enhance binding interactions with biological targets such as enzymes or receptors. The imidazole ring serves as a critical pharmacophore due to its ability to participate in hydrogen bonding and π-π stacking interactions .

Properties

IUPAC Name |

N-(3-methoxyphenyl)-1-[[4-[[2-(3-methoxyphenyl)acetyl]amino]phenyl]methyl]imidazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N4O4/c1-34-23-7-3-5-20(13-23)14-26(32)29-21-11-9-19(10-12-21)16-31-17-25(28-18-31)27(33)30-22-6-4-8-24(15-22)35-2/h3-13,15,17-18H,14,16H2,1-2H3,(H,29,32)(H,30,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQANWZCICIHIAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CC(=O)NC2=CC=C(C=C2)CN3C=C(N=C3)C(=O)NC4=CC(=CC=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-methoxyphenyl)-1-(4-(2-(3-methoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented by the following molecular formula:

- Molecular Formula : C₁₈H₁₈N₄O₃

- Molecular Weight : 342.36 g/mol

The biological activity of this compound is primarily linked to its interaction with various molecular targets involved in cell signaling and apoptosis. Research indicates that it may inhibit specific kinases, which play crucial roles in cancer cell proliferation and survival.

Key Mechanisms:

- Kinase Inhibition : The compound has been shown to downregulate several kinases, including members of the BRK, FLT, and JAK families, which are critical in cancer cell signaling pathways .

- Apoptosis Induction : Studies have demonstrated that treatment with this compound can activate caspase-3, a key marker for apoptosis, leading to increased apoptotic activity in cancer cells .

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines.

- IC50 Values : The compound exhibited significant cytotoxicity with IC50 values in the nanomolar range against several cancer types:

These values indicate a potent inhibitory effect on cancer cell viability.

Pharmacokinetic Properties

Research into the pharmacokinetic properties of this compound has shown promising results regarding its drug-like characteristics:

- Aqueous Solubility : The compound demonstrates adequate solubility, which is essential for effective bioavailability.

- Metabolic Stability : Studies indicate that it maintains stability when subjected to liver microsomal metabolism, suggesting potential for further development as an anticancer agent .

Case Studies and Research Findings

Several studies have focused on the biological activity of related compounds within the same structural class. For example:

- Compound KIM-161 : A derivative similar in structure showed significant inhibition of cancer cell growth and induced apoptosis through mechanisms independent of traditional pathways like tubulin or Src kinase inhibition .

- Mechanistic Studies : Detailed mechanistic evaluations have highlighted the downregulation of critical signaling pathways such as ERK1/2 and AMPKα1 phosphorylation in treated cells, further supporting the anticancer potential of imidazole derivatives .

Comparative Analysis

To provide a clearer understanding of the biological activity of this compound, a comparison with other similar compounds is presented below:

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that imidazole derivatives, including N-(3-methoxyphenyl)-1-(4-(2-(3-methoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide, exhibit anticancer properties. Studies have shown that compounds with imidazole structures can inhibit tumor growth and induce apoptosis in cancer cells. For instance, a study demonstrated that similar imidazole derivatives effectively inhibited the proliferation of various cancer cell lines, including breast and prostate cancer cells .

Antibacterial Properties

The compound has also been evaluated for its antibacterial activity. In vitro studies have shown promising results against several bacterial strains, suggesting that it may serve as a potential candidate for developing new antibiotics. Comparative analysis with standard antibiotics revealed significant inhibition zones, indicating its effectiveness .

Enzyme Inhibition

this compound has been studied for its role as an enzyme inhibitor. Specifically, it has shown potential in inhibiting key enzymes involved in metabolic pathways associated with diseases such as diabetes and obesity. The compound's structural features allow it to interact effectively with the active sites of these enzymes, leading to decreased activity and subsequent therapeutic effects .

Anti-inflammatory Effects

Another significant application of this compound is in the field of anti-inflammatory research. Studies have indicated that imidazole derivatives can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines. This property makes them valuable in treating conditions characterized by chronic inflammation, such as rheumatoid arthritis and inflammatory bowel disease .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A detailed study conducted on a series of imidazole derivatives, including this compound, revealed that these compounds could induce apoptosis in breast cancer cells through the activation of caspase pathways. The study utilized flow cytometry to assess cell viability and apoptosis rates, demonstrating that treatment with these compounds led to a significant increase in apoptotic cells compared to untreated controls .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Core Heterocycle Variations

Benzimidazole Derivatives

The compound 2-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide (–2) shares a carboxamide group and methoxyphenyl substituents but differs in its benzimidazole core. However, the imidazole-based target compound may offer greater conformational flexibility for binding to sterically constrained targets.

Thiazole Derivatives

1-(benzo[d][1,3]dioxol-5-yl)-N-(5-(3-methoxybenzoyl)-4-(3-methoxyphenyl)thiazol-2-yl)cyclopropane-1-carboxamide () replaces the imidazole ring with a thiazole moiety. Thiazoles are sulfur-containing heterocycles known for metabolic stability and antimicrobial activity.

Substituent Modifications

Methoxy vs. Ethoxy Groups

The compound N-(4-ethylphenyl)-1-(4-(2-(3-methoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide () replaces the 3-methoxyphenyl group with a 4-ethylphenyl moiety. Ethyl groups increase hydrophobicity, which may enhance membrane permeability but reduce water solubility. Methoxy groups, by contrast, improve hydrogen-bonding capacity and electronic effects, favoring interactions with polar binding pockets .

Fluorinated Analogs

4-(3-Fluoro-4-methoxyphenyl)-1-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-imidazole () incorporates fluorine and trimethoxyphenyl groups. Fluorine’s electronegativity and small atomic radius enhance metabolic stability and bioavailability.

Q & A

Q. Critical Conditions :

- Temperature : Maintain ≤80°C to prevent decomposition of the imidazole ring .

- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .

- Purification : Use preparative HPLC or column chromatography to isolate the final product (>95% purity) .

Advanced: How can researchers optimize reaction yields when introducing the 3-methoxyphenylacetamido moiety?

Methodological Answer :

Yield optimization requires addressing steric hindrance and electronic effects:

- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling if aryl halides are intermediates .

- Microwave-Assisted Synthesis : Reduce reaction time from 24 hours to 2–4 hours, improving yields by 15–20% .

- Protecting Groups : Temporarily protect the imidazole nitrogen with a Boc group to prevent unwanted side reactions during benzylation .

Q. Methodological Answer :

- NMR Spectroscopy :

- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺ at m/z 495.215) and fragmentation patterns .

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity .

Advanced: How can contradictory bioactivity data between this compound and its analogs be resolved?

Methodological Answer :

Contradictions often arise from substituent effects or assay variability:

- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., replace 3-methoxy with 3-chloro) and compare IC₅₀ values in enzyme inhibition assays .

- Assay Standardization : Replicate experiments under identical conditions (e.g., pH, temperature) to isolate structural effects .

- Computational Docking : Use molecular dynamics simulations to predict binding affinities to targets (e.g., kinases) and validate with SPR (surface plasmon resonance) .

Example : A chloro-substituted analog may show enhanced anticancer activity due to increased hydrophobicity, while methoxy groups favor hydrogen bonding .

Basic: What in vitro assays are recommended for initial evaluation of biological activity?

Q. Methodological Answer :

- Enzyme Inhibition : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays .

- Cytotoxicity : Screen in cancer cell lines (e.g., MCF-7, A549) via MTT assays, with IC₅₀ calculations .

- Solubility Assessment : Use shake-flask method in PBS (pH 7.4) to guide formulation studies .

Advanced: How can researchers address low solubility in aqueous buffers during bioactivity studies?

Q. Methodological Answer :

- Co-Solvent Systems : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .

- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) to the carboxamide moiety for improved pharmacokinetics .

- Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles (150–200 nm) for sustained release .

Basic: What are the stability considerations for long-term storage of this compound?

Q. Methodological Answer :

- Storage Conditions : Lyophilize and store at -20°C under argon to prevent hydrolysis of the acetamido group .

- Degradation Monitoring : Perform accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis .

Advanced: What strategies can elucidate the compound’s mechanism of action when target proteins are unknown?

Q. Methodological Answer :

- Chemoproteomics : Use activity-based protein profiling (ABPP) with a biotinylated probe derivative to pull down interacting proteins .

- CRISPR Screening : Perform genome-wide knockout screens in sensitive cell lines to identify synthetic lethal genes .

- Transcriptomics : Analyze RNA-seq data post-treatment to identify dysregulated pathways (e.g., apoptosis, cell cycle) .

Basic: How can researchers validate the purity of intermediates during synthesis?

Q. Methodological Answer :

- TLC Monitoring : Use silica gel plates with ethyl acetate/hexane (3:7) and UV visualization .

- Melting Point Analysis : Compare observed mp with literature values for key intermediates (e.g., imidazole-4-carboxylic acid derivative) .

Advanced: What computational tools are effective for predicting metabolite formation and toxicity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.